N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a complex heterocyclic architecture:
- Benzo[d][1,3]dioxole: A methylenedioxy-substituted benzene ring, known for enhancing metabolic stability and lipophilicity in drug design .
- Tetrahydrofuran (THF): A five-membered oxygen-containing ring, contributing to conformational rigidity and solubility .
- Cyclopenta[d]pyrimidine: A fused bicyclic system with a pyrimidine core, often associated with kinase inhibition or antiviral activity .
- Thioacetamide linkage: The sulfur atom in the acetamide group may improve binding affinity via hydrophobic interactions or redox activity .
Synthetic routes likely involve coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation , followed by cyclization steps under reflux conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h6-7,9,15H,1-5,8,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFSAVZTFWPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H27N3O5S
- Molecular Weight : 435.45 g/mol
Structural Features
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of a tetrahydrofuran ring and a cyclopentapyrimidine structure suggests potential interactions with biological targets.
Preliminary studies suggest that compounds with similar structures may exhibit diverse biological activities, including:
- Antiviral Activity : Compounds targeting viral proteins can disrupt viral replication. For instance, related compounds have been shown to destabilize the HIV capsid protein, interfering with the viral life cycle by competing for binding sites critical for viral uncoating .
- Antibacterial Properties : The thioacetamide group in the compound may contribute to antibacterial effects by inhibiting bacterial enzyme functions or disrupting cell wall synthesis .
Case Studies and Research Findings
-
Antiviral Activity Against HIV
- A study found that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide exhibited significant antiviral activity against HIV. The mechanism involved capsid destabilization and interference with host factor interactions .
- Table 1: In vitro Anti-HIV Activity
Compound EC50 (µM) CC50 (µM) SI PF-74 0.28 >23.50 >83.93 N-(benzo...) TBD TBD TBD
- Antibacterial Activity
- Cytotoxicity Studies
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant antitumor properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms including the modulation of kinase pathways and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Analogous compounds have been reported to possess activity against various bacterial strains and fungi. The thioacetamide group is particularly noted for enhancing the antimicrobial efficacy of similar compounds .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related pyrimidine derivative in vitro and in vivo models. Results indicated significant inhibition of cell proliferation in several cancer cell lines (e.g., breast and lung cancer), with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thioacetamide derivatives similar to this compound. It was found that these compounds exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Key Observations :
- The target compound’s cyclopenta[d]pyrimidine core distinguishes it from simpler pyrimidine derivatives.
- Thioacetamide and THF substituents may enhance solubility compared to rigid cyanobenzylidene groups in 11b .
Acetamide Derivatives
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound may confer greater metabolic stability compared to sulfonyl or benzothiazole groups .
Heterocyclic Ring Systems
Q & A
Q. What are the standard synthetic routes for constructing the cyclopenta[d]pyrimidin-4-yl)thio)acetamide core structure?
- Methodological Answer : The cyclopenta[d]pyrimidinone core can be synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with maleimides under reflux in glacial acetic acid to form thiazolidinone intermediates, which are further functionalized . The tetrahydrofuran (THF) substituent is introduced via alkylation using (tetrahydrofuran-2-yl)methyl halides. The thioacetamide linkage is formed through nucleophilic substitution, where a thiol group on the pyrimidinone reacts with chloroacetamide derivatives. Purification typically involves recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, HPLC, MS) be employed to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR are critical for verifying the benzodioxole, THF, and pyrimidinone moieties. Key signals include aromatic protons (6.8–7.2 ppm for benzodioxole), THF methylene protons (1.5–2.5 ppm), and pyrimidinone carbonyl carbons (~170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments, ensuring correct molecular weight and functional group integrity .
Advanced Research Questions
Q. How can regioselectivity challenges in tetrahydro-1H-cyclopenta[d]pyrimidinone ring formation be addressed?
- Methodological Answer : Regioselectivity issues arise during cyclization due to competing reaction pathways. Strategies include:
- Temperature Control : Slow addition of reagents at 0–5°C to favor kinetic over thermodynamic products.
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl) to direct ring closure .
- Protecting Groups : Temporary protection of reactive sites (e.g., THF hydroxyl groups) to prevent undesired side reactions .
- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell lines, solubility). Mitigation strategies:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false negatives/positives .
- Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to enhance bioavailability .
- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
- Metabolic Stability Testing : Evaluate liver microsome stability to rule out rapid degradation artifacts .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzodioxole ring to reduce oxidative metabolism .
- Prodrug Approaches : Mask polar groups (e.g., acetamide) as esters or carbamates to enhance membrane permeability .
- In Vitro Screening : Use human liver microsomes (HLM) to identify metabolic hotspots and guide SAR .
Data Analysis and Experimental Design
Q. How can researchers design robust SAR studies for this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations in the THF, benzodioxole, and pyrimidinone moieties .
- Activity Cliffs : Compare IC values of analogs to identify critical functional groups (e.g., sulfur in thioacetamide for target binding) .
- 3D-QSAR Models : Use molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .
Q. What analytical methods are recommended for detecting degradation products during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts.
- X-ray Crystallography : Resolve structural changes in degraded samples (e.g., oxidation of THF methylene groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
